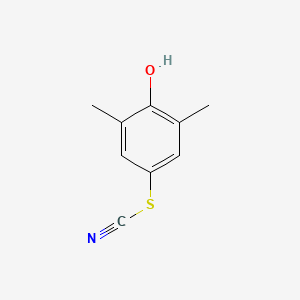

2,6-Dimethyl-4-thiocyanato-phenol

Description

2,6-Dimethyl-4-thiocyanato-phenol is a phenolic derivative featuring a thiocyanato (-SCN) functional group at the para position and methyl (-CH₃) substituents at the ortho positions (2 and 6) of the aromatic ring. Thiocyanato-phenol derivatives are of interest in coordination chemistry, organic synthesis, and materials science due to their electronic properties, ligand capabilities, and reactivity patterns. The methyl groups likely enhance steric hindrance and electron-donating effects, modulating solubility and stability compared to halogenated or acetylated analogs .

Properties

CAS No. |

3957-68-4 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(4-hydroxy-3,5-dimethylphenyl) thiocyanate |

InChI |

InChI=1S/C9H9NOS/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4,11H,1-2H3 |

InChI Key |

FAIBIGSVWBOKCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)SC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

- 4,4’-Methylenedi-2,6-xylenol: A bisphenol derivative with methyl substituents at 2,6-positions and a methylene bridge. Its regulatory profile (ECHA) highlights concerns over persistence and bioaccumulation, though data for 2,6-Dimethyl-4-thiocyanato-phenol remain unexplored .

- [Ni(II) Complex with 2,4-Dichloro-6-(dimethylaminoethyliminomethyl)phenolato-thiocyanate]: This metal complex combines a thiocyanato group with chloro and imine substituents, demonstrating how electron-withdrawing groups (Cl) enhance ligand-metal charge transfer compared to methyl donors .

- 3-Phenyl-5-phenylaminocarbonyl-1,3,4-thiadiazole derivatives (): These heterocyclic compounds feature thiocyanate-derived moieties but differ in backbone structure, leading to distinct spectroscopic and thermal properties .

Table 1: Structural and Physical Properties Comparison

*Hypothetical data inferred from analogs.

Electronic and Reactivity Trends

- Electron-Donating vs. Withdrawing Groups: Methyl substituents in this compound likely increase electron density on the aromatic ring, reducing acidity (pKa) compared to chloro-substituted analogs (e.g., Ni(II) complex) .

- Thermal Stability: Higher melting points in thiocyanato-thiadiazoles (250–307°C) suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) absent in methyl-rich phenols.

- Spectral Signatures : Thiocyanato IR stretches (~2100 cm⁻¹) are consistent across analogs. Methyl groups in the target compound would cause upfield ¹H NMR shifts (~2.3 ppm) versus acetyl or phenyl substituents .

Key Research Findings and Implications

- Regulatory Considerations: 4,4’-Methylenedi-2,6-xylenol’s ECHA classification underscores the need for toxicity studies on methylated thiocyanato-phenols .

- Substituent Effects : Methyl groups may enhance lipophilicity and alter biodegradability relative to halogenated analogs, impacting environmental persistence.

- Spectroscopic Utility: Distinct NMR and IR profiles enable precise identification of thiocyanato-phenol derivatives in synthetic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.